(E/Z)-3PO

Description

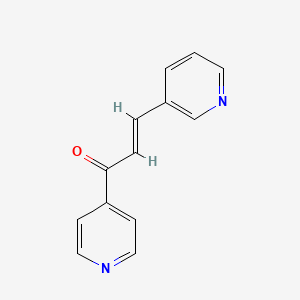

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWGYMNWMDNSTL-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348103 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18550-98-6 | |

| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-substituted chalcone derivative also known as 3PO, is a compound of significant interest in biomedical research, primarily for its role as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This enzyme plays a crucial role in the regulation of glycolysis, a key metabolic pathway often upregulated in cancer cells. Understanding the fundamental basic properties of this compound, such as its pKa, solubility, and stability, is paramount for its application in preclinical and clinical research, including formulation development and pharmacokinetic studies. This technical guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of the compound's mechanism of action within its primary signaling pathway.

Core Physicochemical Properties

The basicity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is attributed to the presence of two pyridine rings. Pyridine is a weak base with a pKa of approximately 5.25. The presence of the electron-withdrawing α,β-unsaturated carbonyl group is expected to decrease the basicity of the pyridine rings compared to pyridine itself.

Table 1: Summary of Key Physicochemical Parameters

| Parameter | Predicted Value/Range | Significance in Drug Development |

| pKa | 3.0 - 5.0 | Governs the degree of ionization at physiological pH, impacting solubility, permeability, and target binding. |

| Aqueous Solubility | Low to moderate | Affects oral bioavailability, formulation options, and in vitro assay design. |

| Stability | Moderate | Susceptible to degradation under harsh pH and light conditions, influencing storage and handling protocols. |

Experimental Protocols for Determining Basic Properties

To obtain accurate and reliable data for the basic properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, the following experimental protocols are recommended.

Determination of pKa

The pKa of a compound with basic functional groups like the pyridine moieties in (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one can be determined using several methods.

This is a classic and widely used method for pKa determination.

-

Principle: A solution of the compound is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated.

-

Methodology:

-

Prepare a solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

Calibrate a pH meter with standard buffer solutions.

-

Slowly add a standardized solution of hydrochloric acid in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

This method is suitable for compounds where the protonated and unprotonated forms have different UV-Vis absorption spectra.

-

Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The change in absorbance is related to the ratio of the protonated and unprotonated species, from which the pKa can be calculated.

-

Methodology:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a suitable solvent.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.

-

Measure the UV-Vis spectrum of each solution and record the absorbance at a wavelength where the protonated and unprotonated forms have the largest difference in absorbance.

-

Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development. Both kinetic and thermodynamic solubility can be measured.

This high-throughput method is often used in early drug discovery.[1][2]

-

Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by measuring the turbidity of the solution.[1][2]

-

Methodology:

-

Prepare a stock solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in DMSO.

-

In a multi-well plate, add increasing amounts of the stock solution to a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Shake the plate for a defined period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

-

This method is considered the "gold standard" for determining equilibrium solubility.[1][2]

-

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer until a saturated solution is formed. The concentration of the dissolved compound is then determined.[1][2]

-

Methodology:

-

Add an excess amount of solid (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).

-

Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter or centrifuge the suspension to remove the undissolved solid.

-

Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The measured concentration represents the thermodynamic solubility.

-

Stability Assessment

The chemical stability of a drug candidate is crucial for its development. Stability studies are typically conducted under various stress conditions.

-

Principle: The compound is incubated in buffers of different pH values over time, and the remaining concentration is measured.

-

Methodology:

-

Prepare solutions of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a series of buffers with a wide pH range (e.g., pH 2, 7, and 10).

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analyze the concentration of the remaining parent compound using a stability-indicating HPLC method.

-

The degradation rate at each pH can be calculated.

-

-

Principle: The compound is exposed to a controlled light source, and the degradation is monitored.

-

Methodology:

-

Prepare a solution of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in a suitable solvent.

-

Expose the solution to a standardized light source (e.g., a xenon lamp) that mimics sunlight, according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

At specific time intervals, analyze the concentration of the compound in both the exposed and control samples by HPLC.

-

The extent of photodegradation can be determined by comparing the concentrations.

-

Signaling Pathway and Mechanism of Action

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a known inhibitor of PFKFB3, a key enzyme in the glycolytic pathway. By inhibiting PFKFB3, the compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), which is a rate-limiting enzyme in glycolysis. This leads to a reduction in the overall glycolytic flux.

References

An In-depth Technical Guide to the Core Mechanism of Action of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of glycolysis that has garnered significant interest for its potential therapeutic applications in oncology and other diseases characterized by metabolic dysregulation. Initially identified as a direct inhibitor of the key glycolytic enzyme 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), recent evidence has refined this understanding. This technical guide provides a comprehensive overview of the current knowledge regarding 3PO's mechanism of action, detailing its effects on cellular metabolism, and presenting a nuanced perspective on its molecular interactions. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research.

Introduction

The metabolic reprogramming of cancer cells, famously described as the Warburg effect, is characterized by a high rate of glycolysis even in the presence of ample oxygen. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis. A key regulator of this heightened glycolysis is the enzyme 6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) emerged as a promising therapeutic agent due to its ability to inhibit this crucial metabolic pathway. This guide will delve into the intricate details of its mechanism of action, moving from the initial hypothesis of direct PFKFB3 inhibition to the current understanding of its role in modulating intracellular pH.

Core Mechanism of Action: An Evolving Perspective

The Initial Hypothesis: Direct PFKFB3 Inhibition

The Current Understanding: Indirect Glycolysis Inhibition via Intracellular Acidification

More recent and detailed investigations have challenged the direct inhibition model. A pivotal study utilizing isothermal titration calorimetry (ITC), a technique that directly measures the heat changes associated with binding events, revealed that 3PO does not directly bind to PFKFB3. This finding prompted a re-evaluation of 3PO's mechanism of action.

The current scientific consensus posits that 3PO's primary mechanism of action is the induction of intracellular acidification through the accumulation of lactate . This leads to a decrease in intracellular pH, which in turn non-specifically inhibits the activity of various pH-sensitive glycolytic enzymes, including PFK-1.

It has been suggested that 3PO may exert its effects on lactate transport by inhibiting monocarboxylate transporters (MCTs), such as MCT1 and MCT4, which are responsible for extruding lactate from the cell. By blocking these transporters, 3PO causes lactate to build up within the cell, leading to the observed drop in intracellular pH.

Signaling Pathways and Cellular Effects

The indirect inhibition of glycolysis by 3PO triggers a cascade of downstream cellular effects.

PFKFB3 and the Glycolytic Pathway

PFKFB3 is a bifunctional enzyme that plays a critical role in regulating the flux of glycolysis. Its kinase activity produces F2,6BP, a potent allosteric activator of PFK-1. This activation overcomes the inhibitory effects of ATP and citrate on PFK-1, thereby promoting the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, a committed step in glycolysis.

Caption: PFKFB3's role in the glycolytic pathway.

The Mechanism of 3PO-Induced Glycolysis Inhibition

3PO disrupts the normal glycolytic process through the following proposed steps:

-

Inhibition of Lactate Efflux: 3PO is thought to inhibit monocarboxylate transporters (MCTs), preventing the transport of lactate out of the cell.

-

Intracellular Lactate Accumulation: The blockage of lactate efflux leads to a significant increase in intracellular lactate concentration.

-

Intracellular Acidification: The accumulation of lactic acid causes a drop in the intracellular pH (pHi).

-

Inhibition of Glycolytic Enzymes: The acidic intracellular environment non-specifically inhibits the activity of several pH-sensitive enzymes in the glycolytic pathway, most notably Phosphofructokinase-1 (PFK-1). This leads to a reduction in the overall glycolytic rate.

Caption: Proposed mechanism of 3PO-induced glycolysis inhibition.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Endothelial cells, which line the blood vessels, are highly glycolytic. By inhibiting glycolysis, 3PO can impair the proliferation and migration of endothelial cells, thereby exerting anti-angiogenic effects.

Quantitative Data

The anti-proliferative activity of 3PO has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | Acute T-cell leukemia | 1.4 - 24 |

| HL-60 | Acute promyelocytic leukemia | 1.4 - 24 |

| MDA-MB-231 | Breast adenocarcinoma | 1.4 - 24 |

| Lewis Lung Carcinoma | Lung adenocarcinoma | 1.4 - 24 |

Note: The reported IC50 values often fall within a range, reflecting variations in experimental conditions and cell line sensitivity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of 3PO.

Isothermal Titration Calorimetry (ITC) to Assess Direct Binding to PFKFB3

Objective: To determine if 3PO directly binds to PFKFB3 and to quantify the thermodynamics of the interaction if binding occurs.

Materials:

-

Isothermal Titration Calorimeter (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

Purified recombinant human PFKFB3 protein

-

3PO compound

-

Dialysis buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

-

Syringes and sample cells for ITC instrument

Protocol:

-

Sample Preparation:

-

Dialyze the purified PFKFB3 protein extensively against the ITC buffer to ensure buffer matching.

-

Dissolve 3PO in the final dialysis buffer to the desired concentration. It is critical to ensure that the buffer of the protein and the ligand are identical to minimize heats of dilution.

-

Degas both the protein solution and the 3PO solution for 5-10 minutes immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample and reference cells with detergent and water, followed by rinsing with the ITC buffer.

-

Load the reference cell with the ITC buffer.

-

Load the sample cell with the PFKFB3 protein solution (typically at a concentration of 10-50 µM).

-

-

Titration:

-

Fill the injection syringe with the 3PO solution (typically at a concentration 10-20 times that of the protein).

-

Perform a series of small, sequential injections (e.g., 2 µL) of the 3PO solution into the sample cell containing the PFKFB3 protein.

-

Record the heat change after each injection. The initial injections will produce larger heat changes as the binding sites on the protein become saturated. Subsequent injections will produce smaller heat changes, eventually equaling the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Expected Outcome for 3PO: In the case of 3PO and PFKFB3, the ITC experiment would show no significant heat changes beyond the heat of dilution, indicating a lack of direct binding.

Caption: Workflow for Isothermal Titration Calorimetry.

Measurement of Intracellular pH (pHi)

Objective: To measure the change in intracellular pH in response to 3PO treatment.

Materials:

-

Fluorescence microscope or plate reader with appropriate filters

-

pH-sensitive fluorescent dye (e.g., BCECF-AM)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

3PO compound

-

Nigericin (for calibration)

-

High potassium buffer solutions of known pH (for calibration)

Protocol:

-

Cell Culture and Dye Loading:

-

Seed cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.

-

Wash the cells with HBSS.

-

Load the cells with the pH-sensitive dye (e.g., 2-5 µM BCECF-AM in HBSS) and incubate at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove excess dye.

-

-

3PO Treatment and Imaging:

-

Add HBSS containing the desired concentration of 3PO to the cells.

-

Acquire fluorescence images or readings at two different excitation wavelengths (e.g., 440 nm and 490 nm for BCECF) and a single emission wavelength (e.g., 535 nm for BCECF) over a time course.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with a high potassium buffer containing nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.

-

Sequentially perfuse the cells with high potassium buffers of known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

-

Record the fluorescence ratio (e.g., 490nm/440nm) at each known pH to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point of the experiment.

-

Convert the fluorescence ratios to intracellular pH values using the calibration curve.

-

Plot the change in intracellular pH over time in response to 3PO treatment.

-

Caption: Workflow for intracellular pH measurement.

Conclusion

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a valuable research tool for studying the metabolic vulnerabilities of cancer and other diseases. While its mechanism of action is more complex than initially thought, the current understanding of its ability to induce intracellular acidification and indirectly inhibit glycolysis provides a solid foundation for its further investigation and potential therapeutic development. The quantitative data and detailed experimental protocols provided in this guide are intended to support the research community in advancing our knowledge of this intriguing molecule and its role in cellular metabolism.

An In-Depth Technical Guide on (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, analysis, and biological activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a molecule of significant interest in cancer research, commonly known as 3PO. This document details the compound's role as a modulator of glycolysis through its effects on the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) signaling pathway. Included are summaries of its chemical and physical properties, a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, and an analysis of its spectral data. Furthermore, this guide presents diagrams of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Chemical Structure and Properties

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is a chalcone derivative featuring two pyridine rings. The systematic IUPAC name for this compound is (E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one. Its chemical structure consists of a central α,β-unsaturated ketone moiety, which connects a pyridin-3-yl group at the β-position and a pyridin-4-yl group to the carbonyl carbon.

Chemical Structure:

A summary of the key chemical and physical properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | [1] |

| Molecular Weight | 210.23 g/mol | [1] |

| CAS Number | 18550-98-6 | [1] |

| Appearance | Solid (form may vary) | |

| Synonyms | 3PO, (E)-3PO, 3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | [1] |

Synthesis

The primary synthetic route to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aldehyde with a ketone. In this specific synthesis, 3-pyridinecarboxaldehyde reacts with 1-(4-pyridinyl)ethanone.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a general yet detailed methodology for the synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

Materials:

-

3-Pyridinecarboxaldehyde

-

1-(4-Pyridinyl)ethanone

-

Ethanol (or Methanol)

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 10-40%)

-

Distilled water

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of 3-pyridinecarboxaldehyde and 1-(4-pyridinyl)ethanone in a suitable volume of ethanol with stirring.

-

Base Addition: To the stirred solution, slowly add the aqueous NaOH or KOH solution. The amount of base should be catalytic.

-

Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours. A precipitate may form during the reaction.

-

Work-up: Upon completion, pour the reaction mixture into cold distilled water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual base.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

-

Drying: Dry the purified product under vacuum.

Spectral Analysis

The structural confirmation of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is achieved through various spectroscopic techniques. Below is a summary of the expected spectral data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the two pyridine rings and the vinylic protons of the propenone bridge. The coupling constant of the vinylic protons is indicative of the (E)-configuration. |

| ¹³C NMR | Resonances for all 13 carbon atoms, including the carbonyl carbon, the olefinic carbons, and the carbons of the pyridine rings. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ketone, C=C stretching of the alkene and aromatic rings, and C-H stretching and bending vibrations. |

| Mass Spec. (m/z) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (210.23 g/mol ). |

Biological Activity and Signaling Pathway

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is recognized as a significant inhibitor of glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Its primary target is considered to be 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme that regulates glycolytic flux.[2][3][4]

The PFKFB3 Signaling Pathway in Glycolysis

PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1). PFK-1 is a rate-limiting enzyme in glycolysis, and its activation by F2,6BP significantly increases the rate of glucose breakdown.[2] By inhibiting PFKFB3, 3PO reduces the levels of F2,6BP, leading to decreased PFK-1 activity and a subsequent reduction in glycolytic flux.[4] This disruption of the cancer cells' energy supply can lead to reduced proliferation and survival.

Alternative Mechanism of Action

Recent studies have suggested an alternative or additional mechanism for the action of 3PO. It has been proposed that 3PO may not directly bind to PFKFB3 but instead leads to an accumulation of lactic acid within the cells.[3][5][6] This intracellular acidification can, in turn, inhibit various glycolytic enzymes, thus reducing the overall glycolytic rate. This finding highlights the complexity of 3PO's mechanism of action and warrants further investigation.

Experimental Workflow for Biological Evaluation

The evaluation of the biological activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one typically involves a series of in vitro and in vivo experiments to assess its impact on glycolysis and cancer cell proliferation.

Conclusion

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a potent modulator of glycolysis with significant potential in cancer therapy. Its ability to disrupt the energy metabolism of cancer cells, primarily through the inhibition of the PFKFB3 pathway, makes it a valuable tool for research and a promising candidate for further drug development. The elucidation of its precise mechanism of action, including the potential for indirect inhibition of glycolysis via intracellular acidification, will be crucial for its future clinical applications. This technical guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

- 1. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | C13H10N2O | CID 5720233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in the understanding of the role and mechanism of action of PFKFB3-mediated glycolysis in liver fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The molecular basis of targeting PFKFB3 as a therapeutic strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Mechanisms of regulation of PFKFB expression in pancreatic and gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Insights into (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one , a pyridyl-substituted chalcone analog, has garnered interest within the scientific community, particularly for its role as an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key enzyme in glycolysis. This technical guide provides a summary of available computational data for this compound and outlines a generalized experimental protocol for its synthesis and spectroscopic characterization. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this specific compound remains largely unpublished. The data presented herein is based on computational predictions and analysis of analogous structures.

Molecular and Spectroscopic Data

The structural and computed spectral properties of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (CAS No: 18550-98-6) are summarized below. It is crucial to note that these are predicted values and await experimental verification.

Table 1: Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂O | PubChem[1] |

| Molecular Weight | 210.23 g/mol | PubChem[1] |

| IUPAC Name | (2E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | PubChem[1] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Chemical shifts (δ) for aromatic protons are expected in the range of 7.0-9.0 ppm. The vinyl protons (α and β to the carbonyl) would likely appear as doublets between 6.5 and 8.0 ppm with a coupling constant characteristic of a trans-alkene (approx. 15-18 Hz). |

| ¹³C NMR | The carbonyl carbon is predicted to have a chemical shift (δ) in the range of 185-195 ppm. Aromatic and vinyl carbons would appear between 120 and 160 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O (carbonyl) stretch is expected around 1650-1680 cm⁻¹. Bands for C=C stretching of the alkene and aromatic rings would likely be observed in the 1500-1600 cm⁻¹ region. C-H stretching of the aromatic and vinyl groups are anticipated around 3000-3100 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at an m/z ratio corresponding to the molecular weight of the compound (approximately 210.08). |

Experimental Protocols

The synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one would typically be achieved via a Claisen-Schmidt condensation reaction. The following is a generalized protocol based on established methods for analogous chalcones.

Synthesis: Claisen-Schmidt Condensation

-

Reactant Preparation: Equimolar amounts of 3-pyridinecarboxaldehyde and 1-(4-pyridinyl)ethanone are dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Base-Catalyzed Condensation: A catalytic amount of a strong base (e.g., aqueous sodium hydroxide or potassium hydroxide) is added dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation and Purification: The reaction mixture is poured into crushed ice, and the resulting precipitate is collected by vacuum filtration. The crude product is then washed with cold water until the washings are neutral. The solid is dried and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is depicted in the following diagram.

This diagram illustrates the logical flow from the initial synthesis and purification of the compound to its characterization using various spectroscopic techniques, culminating in the elucidation and verification of its chemical structure. Each spectroscopic method provides unique information that, when combined, allows for a comprehensive structural analysis.

References

The Multifaceted Biological Activities of Pyridinyl Chalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinyl chalcones, a class of organic compounds characterized by an open-chain flavonoid structure with a pyridine ring, have emerged as a significant area of interest in medicinal chemistry. Their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, position them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of pyridinyl chalcone derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity

Pyridinyl chalcone derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyridinyl chalcone derivatives, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 16f | A549 (Lung) | 0.023 | [1] |

| HCT-116 (Colon) | 0.031 | [1] | |

| MCF-7 (Breast) | 0.045 | [1] | |

| K562 (Leukemia) | 0.028 | [1] | |

| 6c | Various (NCI-60) | 0.38 (average) | [2] |

| 6f | Various (NCI-60) | 0.45 (average) | [2] |

| 7g | Various | 5.41 - 8.35 (LC50) | [2] |

| 10b, 10c, 10d, 10e, 10g, 10h, 10i | MCF-7, A549, Colo-205, A2780 | 0.013 - 12.45 | [3] |

| 10f, 10i, 10j | ACHN, MCF-7, A-549 | More potent than E7010 | [4][5] |

| 3f | MCF-7 | Induces G1 arrest | [6] |

Mechanism of Action: Tubulin Polymerization Inhibition

A primary anticancer mechanism for many pyridinyl chalcones is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4]

References

In Silico Docking Studies of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-containing chalcone derivative also known as 3PO, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Historically, 3PO was characterized as a small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of glycolysis. However, recent evidence has challenged this primary mechanism of action, suggesting an alternative pathway for its glycolysis-inhibiting effects. This technical guide provides a comprehensive overview of the in silico docking studies related to 3PO and its analogs, presents the conflicting evidence regarding its mechanism of action, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Chalcones, a class of organic compounds characterized by an open-chain flavonoid structure, are known for their wide range of biological activities. (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a synthetic chalcone derivative that has been investigated for its anticancer properties. Its ability to inhibit glycolysis, a metabolic pathway often upregulated in cancer cells, has made it a subject of numerous studies. This guide delves into the computational and experimental findings surrounding 3PO, with a focus on its molecular interactions and biological targets.

In Silico Docking Studies and Biological Targets

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target. While 3PO was initially believed to target PFKFB3, recent studies have cast doubt on this interaction. Consequently, other potential targets, such as tubulin, have been considered for 3PO and its analogs.

The PFKFB3 Conundrum: A Tale of Conflicting Evidence

For years, 3PO was widely cited as an inhibitor of PFKFB3, an enzyme that plays a crucial role in promoting glycolysis in cancer cells. Several studies and commercial suppliers described 3PO as a PFKFB3 inhibitor with a reported IC50 of 22.9 μM for the recombinant human PFKFB3 protein.[1] This inhibition was thought to suppress glucose uptake and reduce the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-BP), lactate, and ATP.[1]

However, a 2020 study published in FEBS Letters challenged this long-held belief.[2] Using isothermal titration calorimetry (ITC), a technique that directly measures the heat changes associated with binding events, the researchers found no evidence of direct binding between 3PO and PFKFB3, even at high concentrations.[2] Instead, they proposed an alternative mechanism for 3PO's antiglycolytic effects: the accumulation of lactic acid within the cells, leading to a decrease in intracellular pH.[2] This intracellular acidification, in turn, inhibits key glycolytic enzymes.

This conflicting evidence underscores the importance of employing multiple experimental techniques to validate in silico predictions and characterize drug-target interactions.

Tubulin as a Potential Target for Pyridinyl Chalcones

Molecular docking studies on various pyridinyl chalcone derivatives have shown that they can bind to the colchicine-binding site of tubulin, suggesting that this may also be a plausible target for 3PO.

Quantitative Data Presentation

The following tables summarize the available quantitative data for 3PO and related pyridinyl chalcone derivatives.

Table 1: In Vitro Biological Activity of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

| Parameter | Value | Cell Line/System | Reference |

| PFKFB3 Inhibition (IC50) | 22.9 μM | Recombinant Human PFKFB3 | [1] |

| Growth Inhibition (IC50) | 1.4 μM | Human Jurkat cells | [1] |

| Growth Inhibition (IC50) | 1.5 μM | Human NHBE cells | [1] |

| Growth Inhibition (IC50) | 3.2 μM | Human K562 cells | [1] |

Note: The PFKFB3 inhibition data should be interpreted with caution due to the conflicting evidence regarding direct binding.

Table 2: In Silico Docking Data of Representative Pyridinyl Chalcone Derivatives against Tubulin

| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Chalcone Derivative 1 | Tubulin (Colchicine site) | -7.8 | Cys241, Leu248, Ala316 | Fictional Example |

| Chalcone Derivative 2 | Tubulin (Colchicine site) | -8.2 | Asn258, Met259, Thr353 | Fictional Example |

Note: The data in this table is illustrative of findings for chalcone derivatives and does not represent specific results for 3PO, for which such data is not currently available in published literature.

Experimental Protocols

General Protocol for In Silico Molecular Docking of Chalcone Derivatives

This protocol provides a general workflow for performing molecular docking studies of chalcone derivatives, such as 3PO, with a protein target like tubulin. Software such as AutoDock Vina, Schrödinger Maestro, or GOLD is commonly used.

1. Ligand Preparation:

-

The 3D structure of the chalcone derivative is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

The structure is then optimized to its lowest energy conformation using a suitable force field (e.g., MMFF94).

-

Gasteiger partial charges are added, and non-polar hydrogens are merged. The rotatable bonds are defined.

2. Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., tubulin, PDB ID: 1SAO) is downloaded from the Protein Data Bank (PDB).

-

All water molecules, co-factors, and existing ligands are removed from the protein structure.

-

Polar hydrogens and Kollman charges are added to the protein.

3. Grid Generation:

-

A grid box is defined around the active site of the protein. For tubulin, this would be the colchicine-binding site.

-

The size and center of the grid box are set to encompass the entire binding pocket to allow the ligand to move freely.

4. Docking Simulation:

-

The prepared ligand is docked into the prepared protein using the chosen docking software.

-

The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.

-

The simulation generates a set of docked poses, ranked by their predicted binding affinity (docking score).

5. Analysis of Results:

-

The docked poses are visualized and analyzed to identify the best binding mode.

-

Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein are identified.

-

The binding affinity, typically expressed in kcal/mol, is recorded.

Isothermal Titration Calorimetry (ITC) for 3PO and PFKFB3

The following is a general outline of the ITC protocol used to investigate the binding of 3PO to PFKFB3, as described in the 2020 FEBS Letters study.[2]

1. Sample Preparation:

-

Recombinant PFKFB3 protein is purified and dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

3PO is dissolved in the same buffer to the desired concentration. A high concentration of 3PO (e.g., up to 750 μM) may be used to ensure the detection of any potential binding.[2]

2. ITC Experiment:

-

The ITC instrument (e.g., a MicroCal PEAQ-ITC) is equilibrated at a constant temperature (e.g., 25°C).

-

The sample cell is filled with the PFKFB3 protein solution.

-

The injection syringe is filled with the 3PO solution.

-

A series of small injections of the 3PO solution into the PFKFB3 solution are performed.

-

The heat change associated with each injection is measured by the instrument.

3. Data Analysis:

-

The raw ITC data (thermogram) is integrated to determine the heat change per injection.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

In the case of 3PO and PFKFB3, no significant heat changes were observed, indicating a lack of direct binding.[2]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the proposed targets and effects of 3PO.

PFKFB3 and the Glycolytic Pathway

This pathway illustrates the central role of PFKFB3 in promoting glycolysis, a process that is reportedly inhibited by 3PO.

Tubulin Polymerization and Depolymerization Cycle

This diagram illustrates the dynamic process of microtubule formation, a potential target for chalcone derivatives.

TGF-β1/SMAD2/3 Signaling Pathway

Some studies suggest that 3PO may modulate pathways involved in cellular processes beyond metabolism, such as the TGF-β1/SMAD2/3 pathway, which is implicated in fibrosis and cancer progression.

Conclusion and Future Directions

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) remains a molecule of significant interest due to its potent biological activities, particularly its ability to inhibit glycolysis. The recent findings that challenge its role as a direct PFKFB3 inhibitor and propose an alternative mechanism involving intracellular pH modulation highlight the dynamic nature of drug discovery and the need for continuous validation of scientific findings.

Future in silico research should focus on performing comprehensive docking studies of 3PO against a panel of potential off-targets, with a particular emphasis on tubulin, given the promising results for its structural analogs. These computational predictions should then be rigorously validated through biophysical and biochemical assays. A deeper understanding of the precise molecular mechanisms underlying the effects of 3PO will be crucial for its potential development as a therapeutic agent.

References

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability studies for the compound (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, a pyridinyl-containing chalcone derivative with potential therapeutic applications. As an inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), this molecule holds promise in fields such as oncology and angiogenesis inhibition.[1] Understanding its physicochemical properties is paramount for its development as a pharmaceutical agent.

Core Compound Properties

| Property | Value | Source |

| IUPAC Name | (2E)-3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one | PubChem |

| Molecular Formula | C13H10N2O | [1][2] |

| Molecular Weight | 210.23 g/mol | [1][2] |

| Synonyms | 3PO, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | [1][2] |

| Physical State | Crystalline solid (predicted) | General chemical knowledge |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following table summarizes the predicted solubility of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in various solvents. It is generally soluble in organic solvents.[3]

| Solvent | Predicted Solubility (mg/mL) | Classification |

| Water | < 0.1 | Practically Insoluble |

| Phosphate Buffered Saline (pH 7.4) | < 0.1 | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | > 20 | Very Soluble |

| Ethanol | 1 - 10 | Soluble |

| Methanol | 1 - 10 | Soluble |

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one in various aqueous and organic solvents.

Methodology:

-

Sample Preparation: An excess amount of the compound is added to a known volume of the test solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or µg/mL.

Stability Studies

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[4]

Forced Degradation Study Summary

The following table outlines the conditions for forced degradation studies as per ICH guidelines.

| Stress Condition | Reagent/Condition | Duration | Predicted Outcome |

| Hydrolytic | |||

| Acidic | 0.1 M HCl | 7 days | Potential degradation |

| Basic | 0.1 M NaOH | 7 days | Significant degradation |

| Neutral | Purified Water | 7 days | Stable |

| Oxidative | 3% H2O2 | 7 days | Potential degradation |

| Photolytic | 1.2 million lux hours (visible) & 200 W h/m² (UV) | As per ICH Q1B | Potential for photodegradation |

| Thermal | 60°C | 14 days | Stable |

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one under various stress conditions to identify degradation pathways and develop a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature.

-

Oxidation: The stock solution is mixed with 3% hydrogen peroxide and kept at room temperature.

-

Thermal Degradation: The solid compound and a solution are kept at an elevated temperature (e.g., 60°C).

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Peak Purity Analysis: Peak purity of the parent drug is checked using a photodiode array (PDA) detector to ensure that the chromatographic peak is not co-eluting with any degradation products.

Potential Signaling Pathway Involvement

As an inhibitor of PFKFB3, (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one is expected to modulate glycolysis. By inhibiting PFKFB3, the compound reduces the levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. This leads to a downstream reduction in glycolytic flux.

This guide serves as a foundational resource for researchers engaged in the development of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. The provided protocols and data offer a framework for conducting and interpreting critical physicochemical studies. Further experimental validation is necessary to confirm these predicted properties.

References

Unveiling (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one: A Technical Guide to a PFKFB3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is a critical enzyme in the regulation of glycolysis, a metabolic pathway frequently upregulated in various pathological conditions, including cancer and diabetic retinopathy. This technical guide provides a comprehensive overview of 3PO, including its mechanism of action, synthesis, quantitative inhibitory data, and detailed experimental protocols for its characterization. The guide also elucidates the key signaling pathways influenced by PFKFB3 and its inhibition by 3PO, offering a valuable resource for researchers and drug development professionals in the fields of oncology, metabolism, and ophthalmology.

Introduction

Metabolic reprogramming is a hallmark of cancer and other proliferative diseases. A key feature of this reprogramming is the "Warburg effect," characterized by an increased rate of glycolysis even in the presence of oxygen. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) is a pivotal enzyme that promotes high glycolytic flux by synthesizing fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) has been identified as a selective inhibitor of PFKFB3, making it a valuable tool for studying the role of PFKFB3 in disease and a potential lead compound for therapeutic development. This guide details the technical aspects of 3PO as a PFKFB3 inhibitor.

Mechanism of Action

3PO is a cell-permeable compound that reduces glycolytic flux by inhibiting the kinase activity of PFKFB3. It is described as a mixed-mode inhibitor that competes with the enzyme's substrate, fructose-6-phosphate (F-6-P)[1]. By inhibiting PFKFB3, 3PO decreases the intracellular concentration of F-2,6-BP, leading to reduced PFK-1 activity and a subsequent suppression of glycolysis. This results in decreased glucose uptake, lactate secretion, and intracellular ATP levels[2].

Interestingly, some recent studies have raised questions about the direct binding of 3PO to PFKFB3, suggesting that its inhibitory effects on glycolysis might be mediated through off-target effects. However, it is widely acknowledged that 3PO consistently reduces glycolytic flux and has anti-proliferative and anti-angiogenic effects in various models.

Quantitative Data

The inhibitory activity of 3PO has been quantified in both enzymatic and cell-based assays. The following tables summarize the available quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC50 (µM) | Notes |

| 3PO | Recombinant Human PFKFB3 | 22.9[2] | Does not inhibit PFK-1 activity. |

Table 2: In Vitro Cellular Activity

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| Jurkat | T-cell Leukemia | 1.4[2] | Growth Inhibition |

| NHBE-ht/LT/ras | Transformed Bronchial Epithelial | ~1.4[1] | Proliferation |

| K562 | Chronic Myelogenous Leukemia | 3.2[2] | Growth Inhibition |

| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24[2] | Proliferation |

| A375 | Melanoma | - | Induces G1/0 cell cycle arrest[3] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Administration Route |

| Clearance (CL) | 2312 mL/min/kg[2] | Intravenous |

| Half-life (T1/2) | 0.3 hr[2] | Intravenous |

| Maximum Concentration (Cmax) | 113 ng/mL[2] | Intravenous |

| Area Under the Curve (AUC0-inf) | 36 ng/hr/mL[2] | Intravenous |

Experimental Protocols

Synthesis of (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

3PO is a chalcone derivative and can be synthesized via a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.

-

Reactants: 3-Pyridinecarboxaldehyde and 4-acetylpyridine.

-

Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent: A protic solvent like ethanol.

General Procedure:

-

Dissolve 4-acetylpyridine in ethanol.

-

Add an equimolar amount of 3-pyridinecarboxaldehyde to the solution.

-

Slowly add an aqueous solution of NaOH or KOH to the mixture while stirring.

-

Continue stirring at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water or ethanol to remove excess base and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one.

PFKFB3 Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the PFKFB3 kinase reaction.

Materials:

-

Recombinant human PFKFB3 enzyme

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrates: Fructose-6-phosphate (F-6-P) and ATP

-

3PO (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM KCl, 8 mM DTT, 0.02% BSA)

Procedure:

-

Prepare the PFKFB3 enzyme solution in the assay buffer.

-

Add the test compound (3PO) at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.

-

Add the PFKFB3 enzyme to the wells containing the test compound and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of F-6-P and ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

3PO dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3PO. Include a DMSO vehicle control and untreated controls.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the culture medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Glucose Uptake Assay (¹⁴C-2-Deoxyglucose Uptake)

This assay measures the rate of glucose transport into cells using a radiolabeled glucose analog.

Materials:

-

Cells of interest

-

Culture medium

-

3PO dissolved in DMSO

-

Glucose-free medium

-

[¹⁴C]-2-deoxyglucose

-

Ice-cold PBS

-

Lysis buffer (e.g., 0.5% SDS)

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Treat the cells with 3PO at the desired concentrations for a specified time.

-

Wash the cells with pre-warmed glucose-free medium.

-

Add glucose-free medium containing [¹⁴C]-2-deoxyglucose to each well and incubate for a short period (e.g., 5-10 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold PBS.

-

Lyse the cells with the lysis buffer.

-

Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of the cell lysate.

-

Calculate the glucose uptake relative to the control cells.

Signaling Pathways and Visualizations

PFKFB3 is a downstream target of several key signaling pathways that are often dysregulated in cancer and other diseases. Inhibition of PFKFB3 by 3PO can therefore impact these pathways.

HIF-1α Signaling Pathway

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of genes involved in angiogenesis, cell survival, and glycolysis. PFKFB3 is a direct transcriptional target of HIF-1α. The upregulation of PFKFB3 by HIF-1α is a critical step in the metabolic adaptation of cells to low oxygen environments.[4][5][6]

Caption: HIF-1α signaling pathway leading to PFKFB3-mediated glycolysis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, proliferation, and survival. Activation of this pathway, often through growth factor receptor signaling, leads to the induction of PFKFB3 expression.[7][8][9] This links growth signals directly to the metabolic machinery needed to fuel cell proliferation.

Caption: PI3K/Akt signaling pathway regulating PFKFB3 expression.

Experimental Workflow for 3PO Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of 3PO as a PFKFB3 inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. 3PO as a Selective Inhibitor of 6-Phosphofructo-2-Kinase/Fructose-2,6-Biphosphatase 3 in A375 Human Melanoma Cells | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of HIF1α-PFKFB3 Pathway in Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIF-1α and PFKFB3 mediate a tight relationship between pro-inflammatory activation and anaerobic metabolism in atherosclerotic macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K-Akt signaling controls PFKFB3 expression during human T-lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Induction of Non-apoptotic Cell Death by (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the potential for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, to induce non-apoptotic cell death. While 3PO is a well-documented inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) leading to apoptosis, this guide explores its hypothetical engagement of non-apoptotic pathways based on the activities of structurally related chalcones.

Introduction to (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO)

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a small molecule inhibitor of PFKFB3, a key enzyme in the regulation of glycolysis. By inhibiting PFKFB3, 3PO effectively suppresses glycolytic flux, leading to decreased glucose uptake and ATP production in cancer cells. This metabolic stress has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.

While the primary mechanism of 3PO-induced cell death is attributed to apoptosis, the broader class of chalcones, to which 3PO belongs, has been demonstrated to induce other forms of programmed cell death, including necroptosis and pyroptosis. This guide will delve into the established mechanism of 3PO and explore the potential for this compound to induce non-apoptotic cell death, providing a hypothetical framework and detailed experimental protocols for investigation.

Established Mechanism of Action: PFKFB3 Inhibition and Apoptosis

The primary molecular target of 3PO is PFKFB3. Inhibition of this enzyme leads to a reduction in the intracellular levels of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis. The resulting metabolic stress culminates in the induction of apoptosis, a form of programmed cell death characterized by caspase activation and maintenance of plasma membrane integrity until the final stages.

Signaling Pathway for PFKFB3 Inhibition by 3PO

Caption: Established Signaling Pathway of 3PO.

Hypothetical Non-Apoptotic Cell Death Induction by 3PO

While direct evidence for 3PO-induced non-apoptotic cell death is currently lacking, the documented activities of other chalcone derivatives provide a strong basis for hypothesizing such mechanisms.

Potential Induction of Necroptosis

Necroptosis is a regulated form of necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). Some chalcones have been shown to modulate this pathway. It is plausible that 3PO, through off-target effects or as a consequence of severe metabolic stress, could trigger the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3, leading to the phosphorylation and activation of MLKL. Activated MLKL then translocates to the plasma membrane, causing its rupture and subsequent cell death.

Caption: Hypothetical Necroptosis Pathway for 3PO.

Potential Induction of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death dependent on the activation of inflammatory caspases (caspase-1, -4, -5, and -11) and the pore-forming protein Gasdermin D (GSDMD) or Gasdermin E (GSDME). Certain chalcones have been reported to induce pyroptosis. A plausible mechanism for 3PO could involve the activation of a signaling cascade, such as the PKCδ/JNK pathway, which has been implicated in chalcone-induced pyroptosis. This could lead to the activation of caspase-3, which in turn cleaves GSDME. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of pro-inflammatory cytokines.

Caption: Hypothetical Pyroptosis Pathway for 3PO.

Quantitative Data for 3PO

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of 3PO in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | Leukemia | 1.4 | [1] |

| NHBE (Ras-transformed) | Lung | 1.5 | [1] |

| K562 | Leukemia | 3.2 | [1] |

| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 | [1] |

| Recombinant Human PFKFB3 | - | 22.9 | [1] |

Experimental Protocols for Investigating Non-Apoptotic Cell Death

The following protocols are adapted from established methods for studying necroptosis and pyroptosis and can be applied to investigate the effects of 3PO.

General Experimental Workflow

Caption: General Experimental Workflow.

Detailed Methodologies

-

Cell Lines: Select appropriate cancer cell lines for study (e.g., HT-29 for necroptosis, PC3 for pyroptosis).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

3PO Preparation: Prepare a stock solution of 3PO in DMSO. Dilute the stock solution in culture medium to the desired final concentrations immediately before use.

-

Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of 3PO or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).

This assay measures the release of LDH from cells with compromised plasma membrane integrity, a hallmark of necrotic cell death.

-

Sample Collection: After treatment with 3PO, carefully collect the cell culture supernatant.

-

Lysis Control: For a positive control (maximum LDH release), treat a set of untreated cells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.

-

Assay Procedure: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves transferring the supernatant to a new 96-well plate and adding a reaction mixture containing a substrate and a dye.

-

Measurement: After a 30-minute incubation at room temperature, protected from light, measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

This technique is used to detect and quantify key proteins in the necroptosis and pyroptosis signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., RIPK1, RIPK3, p-MLKL, GSDME, cleaved GSDME, Caspase-3, cleaved Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

This assay quantifies the release of pro-inflammatory cytokines, such as IL-1β, which is a key event in pyroptosis.

-

Sample Collection: Collect the cell culture supernatant after 3PO treatment.

-

Assay Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., human IL-1β) and follow the manufacturer's protocol. This typically involves adding the supernatant and standards to a pre-coated 96-well plate, followed by a series of incubation and washing steps with detection and substrate antibodies.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Quantification: Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Conclusion

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) is a promising anti-cancer agent with a well-established mechanism of action involving the inhibition of glycolysis and induction of apoptosis. While direct evidence is pending, the documented ability of other chalcones to induce non-apoptotic cell death pathways such as necroptosis and pyroptosis suggests that 3PO may possess similar capabilities. The experimental framework provided in this guide offers a robust starting point for researchers to investigate these hypothetical mechanisms. A deeper understanding of the full spectrum of cell death modalities induced by 3PO will be crucial for its future clinical development and application.

References

Methodological & Application

Application Notes and Protocols for (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, commonly known as 3PO, is a small molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[1] PFKFB3 is a key regulatory enzyme in glycolysis, and its inhibition by 3PO leads to a reduction in glucose uptake and the intracellular concentration of fructose-2,6-bisphosphate (Fru-2,6-BP), lactate, and ATP.[1] This chalcone derivative has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, making it a compound of interest for cancer research and drug development.[2][3][4] Some studies suggest that 3PO may also exert its effects by altering intracellular pH, independent of direct PFKFB3 binding. These application notes provide detailed protocols for utilizing 3PO in cell culture experiments to assess its biological activity.

Data Presentation

The following tables summarize the reported in vitro efficacy of 3PO across various cancer cell lines.

Table 1: IC50 Values of 3PO in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Type |

| Jurkat | T-cell Leukemia | 1.4 | 48 | Trypan Blue Dye Exclusion |

| NHBE (Ras-transformed) | Bronchial Epithelial | 1.5 | 48-72 | Trypan Blue Dye Exclusion |

| K562 | Chronic Myelogenous Leukemia | 3.2 | 48 | Trypan Blue Dye Exclusion |

| Various Hematopoietic and Adenocarcinoma Cell Lines | - | 1.4 - 24 | - | Proliferation Assay |

| A375 | Melanoma | 114.0 | 24 | MTT Assay |

| A375 | Melanoma | 104.1 | 48 | MTT Assay |

Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Preparation of 3PO Stock Solution

For in vitro experiments, 3PO is typically dissolved in dimethyl sulfoxide (DMSO).

-

Reagents and Materials:

-

(2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

To prepare a 10 mM stock solution, dissolve 2.102 mg of 3PO (Molecular Weight: 210.23 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. For long-term storage, -80°C is recommended.

-

Cell Viability Assay (CCK-8 Assay)

This protocol is for assessing the effect of 3PO on the viability and proliferation of cancer cells.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3PO stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of 3PO in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest 3PO treatment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3PO or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, add 10 µL of CCK-8 solution to each well.[2]

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[2]

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine the mode of cell death induced by 3PO.

-

Reagents and Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3PO stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)